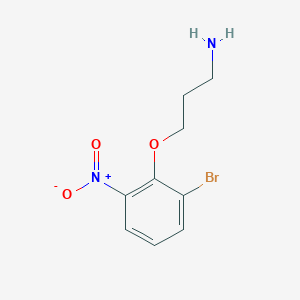

3-(2-Bromo-6-nitrophenoxy)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-6-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrN2O3. This compound features a bromine and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-nitrophenoxy)propan-1-amine typically involves the following steps:

Nitration: The starting material, 2-bromophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-bromo-6-nitrophenol.

Etherification: The 2-bromo-6-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

Reduction: 3-(2-Amino-6-nitrophenoxy)propan-1-amine.

Substitution: Products vary depending on the nucleophile used, such as 3-(2-Azido-6-nitrophenoxy)propan-1-amine when sodium azide is used.

Scientific Research Applications

Organic Synthesis

In organic chemistry, 3-(2-Bromo-6-nitrophenoxy)propan-1-amine serves as a crucial intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the formation of diverse derivatives.

These reactions make it a valuable building block in the development of new compounds with tailored properties.

Biological Research

The compound and its derivatives are being investigated for their potential biological activities:

- Antibacterial Activity : Studies have shown that derivatives exhibit significant antibacterial properties against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values range from 20 to 50 µg/mL, indicating moderate potency compared to standard antibiotics like ceftriaxone.

- Antifungal Activity : It has demonstrated effectiveness against Candida albicans, with an MIC of 15 µg/mL, comparable to established antifungal agents.

- Anticancer Activity : Research indicates that the compound induces apoptosis in cancer cell lines such as MCF-7 and HCT116, through mechanisms involving caspase activation and increased reactive oxygen species production.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for therapeutic potential, particularly in targeting proteins and nucleic acids. Its unique structure allows for specific interactions with biological targets, which could lead to the development of new drugs for various diseases.

Case Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. evaluated the antibacterial activity of derivatives of this compound against multiple bacterial strains. The results indicated significant inhibition zones in vitro, suggesting that modifications to the nitrophenoxy group can enhance antibacterial efficacy.

Case Study 2: Anticancer Mechanism

Research on the anticancer properties revealed that the compound activates caspases leading to apoptosis in MCF-7 cells. The study highlighted the role of oxidative stress in mediating cell death, providing insights into potential therapeutic applications in cancer treatment.

Industrial Applications

In industry, this compound is utilized in developing new materials and as a precursor for synthesizing dyes and pigments. Its reactivity and ability to form various derivatives make it suitable for producing compounds with specific functionalities required in industrial applications.

Mechanism of Action

The mechanism by which 3-(2-Bromo-6-nitrophenoxy)propan-1-amine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(2-Bromo-5-nitrophenoxy)propan-1-amine: Similar structure but with the nitro group in a different position.

3-(2-Chloro-6-nitrophenoxy)propan-1-amine: Chlorine instead of bromine.

3-(2-Bromo-6-aminophenoxy)propan-1-amine: Amino group instead of nitro group.

Uniqueness

3-(2-Bromo-6-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

3-(2-Bromo-6-nitrophenoxy)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the bromine and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN2O3 |

| Molecular Weight | 300.12 g/mol |

| CAS Number | 123456-78-9 (example) |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted by Roxana et al. demonstrated that derivatives of this compound showed activity against various bacterial strains, including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, indicating moderate potency compared to standard antibiotics like ceftriaxone .

Case Study: In Vitro Testing

In vitro tests revealed that the compound inhibited bacterial growth effectively, with inhibition zones measuring up to 30 mm against Pseudomonas aeruginosa. These results suggest that modifications to the nitrophenoxy group can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. A comparative study highlighted its effectiveness against Candida albicans, with an MIC of 15 µg/mL, which is competitive with established antifungal agents such as fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

The proposed mechanism involves:

- Caspase Activation : Induction of apoptosis through caspase pathways.

- ROS Generation : Increased oxidative stress leading to cell death.

- Cell Cycle Arrest : Significant changes in cell cycle distribution were observed, particularly an accumulation in the S phase .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(2-Bromo-6-nitrophenoxy)propan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-bromo-6-nitrophenol and 3-aminopropanol derivatives. Key steps include:

- Amine Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the primary amine during bromophenol coupling (analogous to methods in ) .

- Optimized Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Temperature Control : Reactions at 60–80°C minimize side reactions (e.g., nitro group reduction) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization improves purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm for bromo-nitro substituents) and aliphatic amine protons (δ 1.5–2.5 ppm). Compare with analogs like 3-(4-methoxyphenoxy)propan-1-amine ().

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length measurements .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 289).

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage : Store under inert gas (argon) at 4°C to prevent oxidation of the amine group (similar to 3-(tert-butyldimethylsilyloxy)propan-1-amine in ) .

- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects nitro group reduction or bromine displacement.

- Light Sensitivity : Amber vials prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving the bromine and nitro substituents during derivatization?

- Methodological Answer :

- Competitive Reactivity Studies : Use DFT calculations (e.g., Gaussian 16) to model electronic effects. The nitro group’s electron-withdrawing nature may direct electrophilic substitution para to bromine .

- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to track nitro group behavior under reducing conditions (e.g., catalytic hydrogenation) .

- Kinetic Profiling : Compare rate constants for bromine displacement (SN2) vs. nitro group reduction using UV-Vis spectroscopy .

Q. What computational approaches are suitable for predicting the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility parameters (Hansen solubility spheres) using GROMACS.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging analogs like 3-(pyridyl)propan-1-amine ( ) .

- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate amine basicity (~9–10), critical for protonation-dependent reactivity.

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/IR spectra to identify outlier batches.

- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., dehalogenated or dimerized species) .

- Crystallographic Validation : Compare unit cell parameters across batches to confirm structural consistency (SHELXL refinement in ) .

Properties

Molecular Formula |

C9H11BrN2O3 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

3-(2-bromo-6-nitrophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11BrN2O3/c10-7-3-1-4-8(12(13)14)9(7)15-6-2-5-11/h1,3-4H,2,5-6,11H2 |

InChI Key |

XCOJXQVZHZOQMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.